

Spectroscopic and Structural Elucidation of (Rac)-3-Hydroxyphenylglycine: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-3-Hydroxyphenylglycine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(Rac)-3-Hydroxyphenylglycine**, a molecule of significant interest in pharmaceutical research. Due to the limited availability of experimental spectra for the 3-hydroxy isomer, this document presents data for the structurally analogous compound, (Rac)-4-Hydroxyphenylglycine. The spectroscopic behaviors of these isomers are expected to be broadly similar, with predictable variations arising from the differing substitution patterns on the phenyl ring. The methodologies detailed herein are directly applicable to the analysis of **(Rac)-3-Hydroxyphenylglycine**.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (Rac)-4-Hydroxyphenylglycine. These values serve as a reference point for the characterization of the 3-hydroxy isomer.

Table 1: ¹H NMR Spectral Data of 4-Hydroxyphenylglycine

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.2-7.4	d	2H, Aromatic (ortho to CH)
~6.7-6.9	d	2H, Aromatic (ortho to OH)
~5.1	s	1H, α -CH
~3.5	br s	3H, $-\text{NH}_3^+$, $-\text{OH}$

Note: Spectra are typically recorded in D_2O or $\text{DMSO}-d_6$. Chemical shifts can vary depending on the solvent and pH.

Table 2: ^{13}C NMR Spectral Data of 4-Hydroxyphenylglycine

Chemical Shift (δ) ppm	Assignment
~170-175	C=O (Carboxyl)
~155-160	C-OH (Aromatic)
~128-132	CH (Aromatic, ortho to CH)
~125-128	C (Aromatic, ipso to CH)
~115-120	CH (Aromatic, ortho to OH)
~55-60	α -CH

Note: These are approximate chemical shift ranges. Actual values depend on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data of 4-Hydroxyphenylglycine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	O-H (Carboxylic acid & Phenol), N-H (Amine) stretching
~3000	Medium	C-H (Aromatic) stretching
~1650	Strong	C=O (Carboxylic acid) stretching
~1600, ~1500	Medium-Strong	C=C (Aromatic) stretching
~1200-1300	Medium	C-O (Phenol) stretching
~830	Strong	C-H (Aromatic) out-of-plane bending (para-substituted)

Note: For **(Rac)-3-Hydroxyphenylglycine**, the out-of-plane bending region would show a different pattern characteristic of meta-substitution.

Table 4: Mass Spectrometry (MS) Data for 3-Hydroxyphenylglycine

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	168.0655	[M+H] ⁺
ESI+	190.0474	[M+Na] ⁺
ESI-	166.0509	[M-H] ⁻

Note: These are the expected exact masses for the protonated, sodiated, and deprotonated molecular ions of **(Rac)-3-Hydroxyphenylglycine** (C₈H₉NO₃).

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to yield high-quality, reproducible results for solid amino acid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **(Rac)-3-Hydroxyphenylglycine**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in an NMR tube.
 - If using D_2O , the addition of a small amount of DCl or NaOD can be used to adjust the pH and improve the resolution of certain peaks.
 - For solid-state NMR, the powdered sample is packed into a zirconia rotor.
- Instrument Parameters (Solution-State):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
 - ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans for good signal-to-noise.
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
 - In an agate mortar and pestle, grind 1-2 mg of the solid **(Rac)-3-Hydroxyphenylglycine** to a very fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

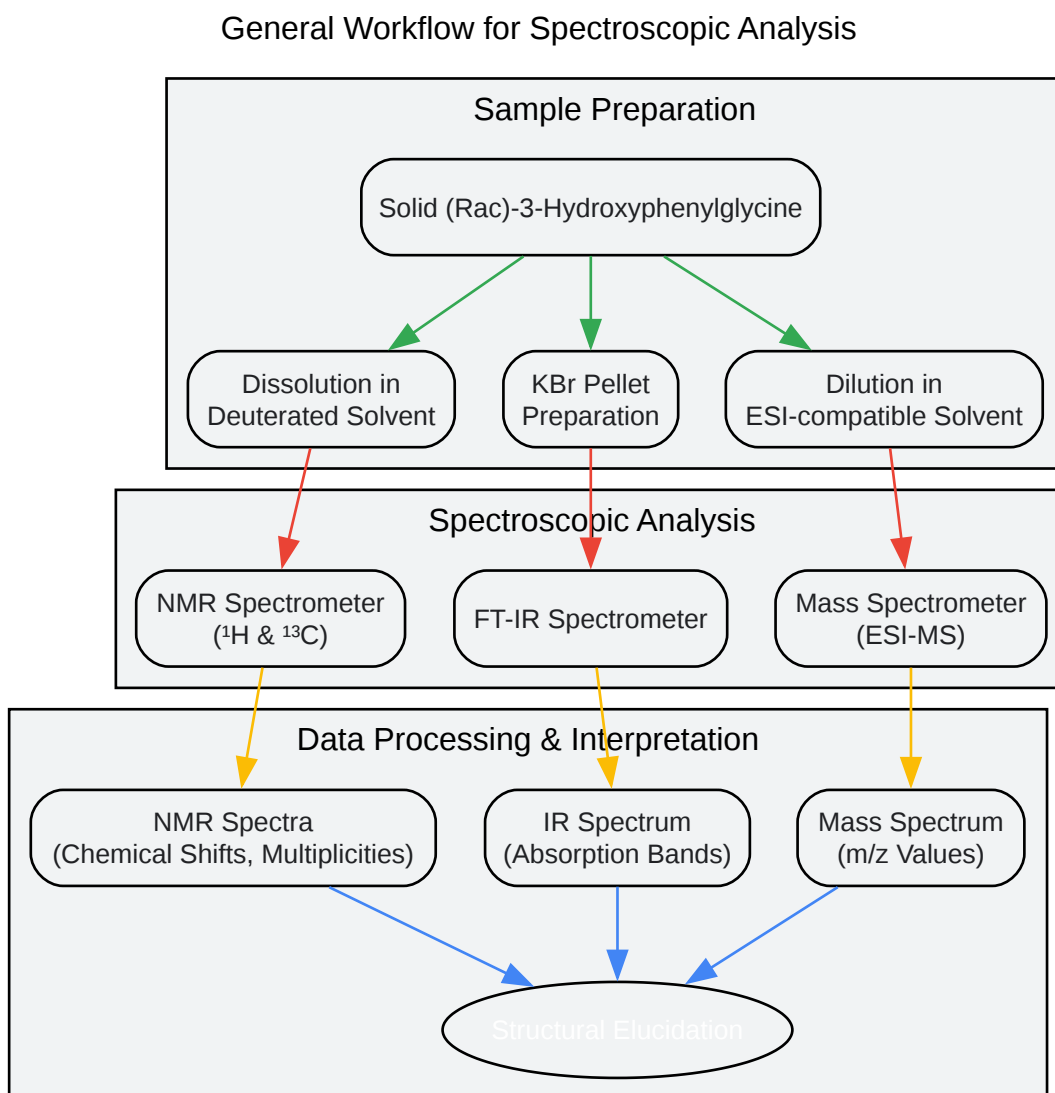
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a stock solution of **(Rac)-3-Hydroxyphenylglycine** in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[4\]](#)
 - For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.[\[4\]](#)
 - The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.[\[4\]](#)[\[5\]](#)
- Instrument Parameters:
 - Ionization Source: Electrospray Ionization (ESI).
 - Polarity: Positive and negative ion modes should be used to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
 - Scan Range: A typical scan range would be m/z 50-500.
- Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
- Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(Rac)-3-Hydroxyphenylglycine**.



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Caption: Workflow for Spectroscopic Analysis.

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